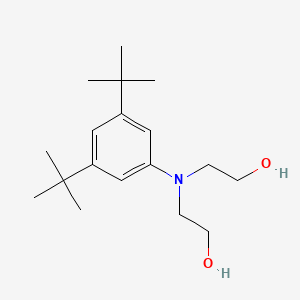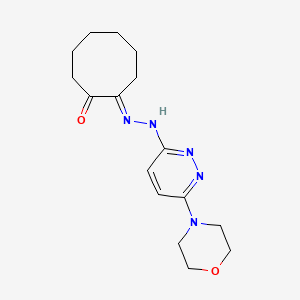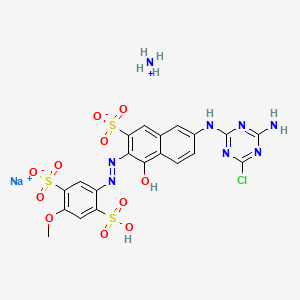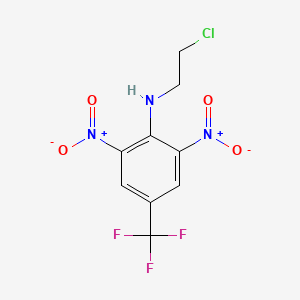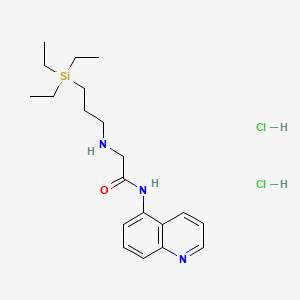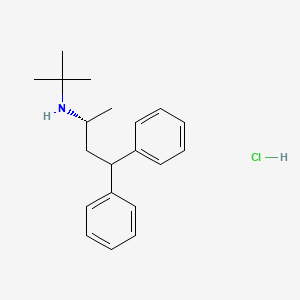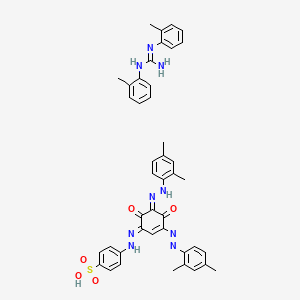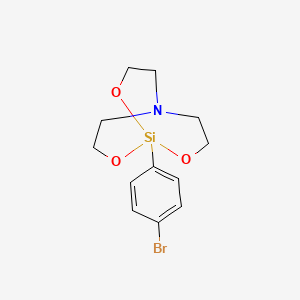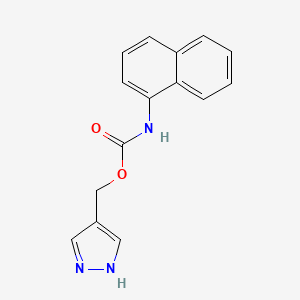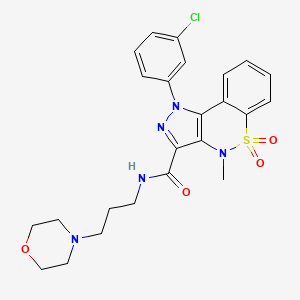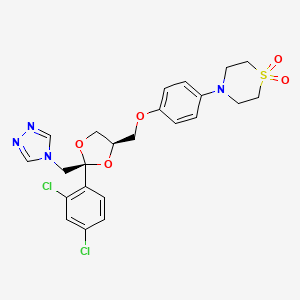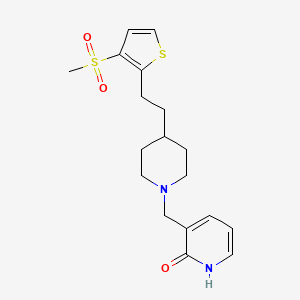
2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)- is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridinone core structure with various substituents, including a piperidinyl group and a thienyl group with a methylsulfonyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)- typically involves multi-step organic synthesis. The process begins with the preparation of the pyridinone core, followed by the introduction of the piperidinyl and thienyl groups. Key steps include:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidinyl Group: This step often involves nucleophilic substitution reactions.
Attachment of the Thienyl Group: This can be done through cross-coupling reactions, such as Suzuki or Stille coupling, using thienyl boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinone core can be reduced to form dihydropyridinones.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The thienyl group can undergo further coupling reactions to introduce additional substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with appropriate ligands.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridinones.
Substitution: Various alkylated or arylated derivatives.
Coupling Reactions: Extended heterocyclic systems with additional functional groups.
Applications De Recherche Scientifique
2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)- has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Material Science:
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the piperidinyl and thienyl groups can enhance its binding affinity and specificity. The methylsulfonyl group may contribute to its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Pyridinone Derivatives: Compounds with similar pyridinone core structures but different substituents.
Thienyl-Substituted Compounds: Compounds featuring thienyl groups with various functional groups.
Piperidinyl-Substituted Compounds: Compounds with piperidinyl groups attached to different core structures.
Uniqueness
2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)- is unique due to the combination of its pyridinone core, piperidinyl group, and thienyl group with a methylsulfonyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
351407-14-2 |
|---|---|
Formule moléculaire |
C18H24N2O3S2 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
3-[[4-[2-(3-methylsulfonylthiophen-2-yl)ethyl]piperidin-1-yl]methyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C18H24N2O3S2/c1-25(22,23)17-8-12-24-16(17)5-4-14-6-10-20(11-7-14)13-15-3-2-9-19-18(15)21/h2-3,8-9,12,14H,4-7,10-11,13H2,1H3,(H,19,21) |
Clé InChI |
GGDVEBNMWHSUKY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(SC=C1)CCC2CCN(CC2)CC3=CC=CNC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)
